3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one
Description
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is a fused heterocyclic compound featuring a pyranone ring fused with a pyrazole moiety. Its structure includes a phenyl group at position 1, methyl groups at positions 3 and 6, and a ketone at position 4 (Figure 1). This compound is synthesized via Pd/C-mediated tandem coupling-cyclization reactions or through cyclization of intermediates like 4-aroylpyrazol-5-ols . Its photochemical behavior, including [2+2] dimerization and photocleavage under UV irradiation, has been studied extensively .
Properties
IUPAC Name |
3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-9-8-12-13(14(17)18-9)10(2)15-16(12)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLNHAGJDXPCGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=NN2C3=CC=CC=C3)C)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one typically involves the reaction of 2-substituted or 2,5-disubstituted 2,4-dihydro-3H-pyrazol-3-ones with phenylpropynoyl chloride in the presence of calcium hydroxide in refluxing 1,4-dioxane . This method allows for the formation of the pyrano[4,3-c]pyrazole core structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Synthetic Pathways for Pyrano[2,3-c]pyrazole Derivatives
Pyrano[2,3-c]pyrazole scaffolds are typically synthesized via cyclocondensation or oxidative cyclization. For example:
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Hydrazine-Ethyl Acetoacetate Condensation :
Reaction of substituted phenylhydrazines with ethyl acetoacetate yields pyrano[2,3-c]pyrazoles. For instance, 3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one (1 ) forms at 85% yield when phenylhydrazine reacts with ethyl acetoacetate under reflux conditions . -
Algar-Flynn-Oyamada (AFO) Reaction :
Chalcone precursors undergo oxidative cyclization with hydrogen peroxide to form dihydropyrano intermediates, which oxidize to pyrano[2,3-c]pyrazol-4-ones (e.g., 3a ) .
Electrophilic Substitution
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Nitration :
1-(4-Nitrophenyl) derivatives (e.g., 3 ) form via nitration of parent phenyl-substituted compounds, requiring HNO₃/H₂SO₄ at controlled temperatures . -
Reduction :
Nitro groups reduce to amines using Fe/HCl, as seen in the synthesis of 1-(4-aminophenyl) derivatives (4 ) .
Nucleophilic Reactions
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O-Methylation :
5-Hydroxy groups on pyrano[2,3-c]pyrazoles react with methyl iodide under basic conditions (Cs₂CO₃/dioxane) to form methoxy derivatives (e.g., 4 ) .
Cycloaddition and Condensation
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Chalcone Formation :
Pyrazole-chalcone intermediates (e.g., 2a ) form via Claisen-Schmidt condensation with aryl aldehydes, enabling further cyclization .
Comparative Reaction Data
Structural and Mechanistic Insights
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Ring Planarity : Pyrano[2,3-c]pyrazole cores exhibit near-planar geometry, with dihedral angles up to 69.9° between fused aromatic systems .
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Oxidative Pathways : AFO reactions proceed via epoxide intermediates or direct cyclization, depending on substituents and peroxide availability .
Hypothetical Reactivity of 3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4-one
While no direct data exists, extrapolation suggests:
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Steric Effects : 6-Methyl groups may hinder electrophilic substitution at adjacent positions.
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Ring Strain : The [4,3-c] fusion could alter cyclization energetics compared to [2,3-c] systems.
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Targeted Modifications :
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C-5 Functionalization : Likely via Mitsunobu or SNAr reactions.
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Cross-Coupling : Suzuki-Miyaura coupling at vacant aryl positions.
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Scientific Research Applications
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
- Methyl Groups : Enhance thermal stability (e.g., 3,4-dimethyl derivatives melt at 180–182°C) .
- Halogenation : Chlorination (e.g., 5-Cl) improves antimycobacterial activity (MIC 0.28 μM) .
- Aroyl Groups : Increase lipophilicity and antitubercular potency while reducing cytotoxicity (IC50 > 200 μM vs. 33–403 μM for hydrazones) .
Photochemical Behavior
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one undergoes UV-induced [2+2] dimerization in acetonitrile, forming cis-head-to-tail dimers. In ethanol, photocleavage produces ethyl 5-hydroxy-3-methyl-1-phenylpyrazole-4-carboxylate . By contrast, simpler analogs like 1,3,6-trimethyl derivatives exhibit similar dimerization but lack phenyl-induced steric effects.
Biological Activity
3,6-Dimethyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one is a compound belonging to the pyrano-pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C14H12N2O2, with a molecular weight of approximately 240.26 g/mol. Its structure features a pyrano ring fused to a pyrazole moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O2 |
| Molecular Weight | 240.26 g/mol |
| CAS Number | 33421-59-9 |
| LogP | 2.5955 |
Antioxidant Activity
Research indicates that compounds in the pyrano-pyrazole class exhibit significant antioxidant properties. A study highlighted that derivatives of this class can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of pyrano-pyrazoles. For instance, derivatives similar to this compound have shown potential in reducing inflammation markers in vitro and in vivo models . The mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Analgesic Properties
The analgesic effects of this compound were assessed in various animal models. It was found to significantly reduce pain responses comparable to standard analgesics like ibuprofen . The compound's efficacy may be attributed to its ability to modulate pain pathways.
Antiplatelet Activity
A notable aspect of the biological activity of this compound is its antiplatelet activity. Studies demonstrated that it could inhibit platelet aggregation, suggesting potential therapeutic applications in cardiovascular diseases .
Case Studies
Case Study 1: Analgesic and Anti-inflammatory Effects
In a controlled experiment involving mice, researchers administered varying doses of this compound and observed significant reductions in both pain and inflammation compared to a control group. The results indicated a dose-dependent response with maximum efficacy at higher concentrations .
Case Study 2: Antioxidant Activity Assessment
A study utilized DPPH radical scavenging assays to evaluate the antioxidant capacity of the compound. Results showed that it exhibited a strong scavenging effect, comparable to well-known antioxidants such as ascorbic acid .
Q & A
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve non-covalent interactions (e.g., C–H⋯O , π-π stacking) with high precision (data-to-parameter ratio ≥ 16.2) .
- DFT calculations : Model electronic effects of substituents (e.g., methyl groups) on planarity and charge distribution .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with supramolecular packing motifs observed in crystallography .
How does the compound’s fused-ring system compare to structurally related pyrazolones in terms of synthetic challenges?
Basic Research Question
Key differences include:
- Cyclization efficiency : The pyrano-pyrazole system requires strong acid (H₂SO₄) for ring closure, unlike simpler pyrazolones (e.g., 1-phenyl-3-methylpyrazol-5-one), which form under milder conditions .
- Regioselectivity : Methyl groups at C3 and C6 reduce steric hindrance, favoring planar geometry but complicating functionalization at adjacent positions .
What methodological strategies optimize reaction conditions for derivatives of this compound?
Advanced Research Question
- DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) using fractional factorial designs to maximize yield .
- In situ monitoring : Employ HPLC or FTIR to track intermediate formation (e.g., 4-acetoacetyl intermediates) during synthesis .
- Green chemistry : Replace H₂SO₄ with ionic liquids or solid acids (e.g., Amberlyst-15) to improve sustainability .
How can computational tools resolve contradictions in reaction mechanisms for pyrano-pyrazole formation?
Advanced Research Question
- Reaction path modeling : Use quantum chemical calculations (e.g., DFT) to identify energetically favorable pathways (e.g., acid-mediated cyclization vs. base-catalyzed routes) .
- Kinetic simulations : Compare computed activation energies with experimental rate data to validate mechanistic hypotheses .
What are the limitations of current crystallographic data for this compound, and how can they be addressed?
Basic Research Question
- Limitations : Existing data (e.g., CIF files from Acta Crystallographica) lack temperature-dependent structural analysis .
- Solutions : Perform variable-temperature XRD to study thermal expansion effects on planarity and intermolecular interactions .
How does the compound’s reactivity differ from non-fused pyrazolone derivatives in substitution reactions?
Advanced Research Question
- Electronic effects : The fused pyrano ring withdraws electron density, deactivating the pyrazole core toward electrophilic substitution .
- Steric effects : Methyl groups at C3 and C6 hinder nucleophilic attack at adjacent positions, favoring regioselective modifications at the phenyl ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
